molecular formula C9H7ClN4O2 B11801100 2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11801100
M. Wt: 238.63 g/mol
InChI Key: CTGUKLPPFIZNPR-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity . The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H7ClN4O2/c1-5-8(9(15)16)13-14(12-5)7-3-2-6(10)4-11-7/h2-4H,1H3,(H,15,16)

InChI Key

CTGUKLPPFIZNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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